molecular formula C18H22N2O4 B1621384 3,7-Di-tert-butyl-1,5-dinitronaphthalene CAS No. 20870-37-5

3,7-Di-tert-butyl-1,5-dinitronaphthalene

Cat. No.: B1621384
CAS No.: 20870-37-5
M. Wt: 330.4 g/mol
InChI Key: SWSWQZUTMGLDHX-UHFFFAOYSA-N
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Description

3,7-Di-tert-butyl-1,5-dinitronaphthalene is an organic compound with the molecular formula C({18})H({22})N({2})O({4}). It is characterized by the presence of two tert-butyl groups and two nitro groups attached to a naphthalene ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butyl-1,5-dinitronaphthalene typically involves the nitration of 3,7-di-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.

    Starting Material: 3,7-Di-tert-butylnaphthalene

    Nitrating Agents: Concentrated nitric acid (HNO({2})SO(_{4}))

    Reaction Conditions: Low temperature (0-5°C), controlled addition of nitrating agents

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Nitration: Using industrial nitration reactors with precise temperature control.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butyl-1,5-dinitronaphthalene undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butyl groups can be substituted under specific conditions, such as using strong acids or bases.

Common Reagents and Conditions

    Reduction Reagents: Hydrogen gas (H(_{2})), palladium on carbon (Pd/C)

    Substitution Reagents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)

Major Products

    Reduction: 3,7-Di-tert-butyl-1,5-diaminonaphthalene

    Substitution: Various substituted naphthalene derivatives depending on the reagents used

Scientific Research Applications

3,7-Di-tert-butyl-1,5-dinitronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butyl-1,5-dinitronaphthalene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,7-Di-tert-butyl-1,5-diaminonaphthalene: Similar structure but with amino groups instead of nitro groups.

    3,7-Di-tert-butyl-1,5-dihydroxynaphthalene: Contains hydroxyl groups instead of nitro groups.

Uniqueness

3,7-Di-tert-butyl-1,5-dinitronaphthalene is unique due to its combination of nitro and tert-butyl groups, which confer distinct chemical properties such as stability and reactivity. This makes it particularly useful in various chemical reactions and applications.

Properties

IUPAC Name

3,7-ditert-butyl-1,5-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)11-7-13-14(15(9-11)19(21)22)8-12(18(4,5)6)10-16(13)20(23)24/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWQZUTMGLDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2[N+](=O)[O-])C(C)(C)C)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369588
Record name 3,7-Di-tert-butyl-1,5-dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-37-5
Record name 3,7-Di-tert-butyl-1,5-dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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